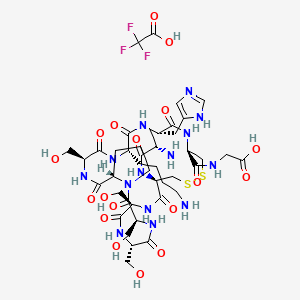
Transdermal Peptide Disulfide (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound predominantly interacts with the C-terminus of ATP1B1 and is capable of enhancing the transdermal delivery of various macromolecules . The peptide sequence is Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly, and it has been a significant innovation in the field of transdermal drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TD 1 (peptide) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the synthesis of TD 1 (peptide) (TFA) follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: TD 1 (peptide) (TFA) undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: Cleavage of disulfide bonds using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid substitutions during peptide synthesis to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions
Major Products:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Aplicaciones Científicas De Investigación
TD 1 (peptide) (TFA) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Facilitates the transdermal delivery of macromolecules, including proteins and nucleic acids.
Medicine: Enhances the delivery of therapeutic agents through the skin, potentially improving the efficacy of topical treatments.
Industry: Applied in the development of transdermal drug delivery systems for various pharmaceuticals .
Mecanismo De Acción
TD 1 (peptide) (TFA) exerts its effects by binding to the sodium-potassium adenosine triphosphatase beta-subunit (ATP1B1). This interaction enhances the transdermal delivery of macromolecules by creating transient openings in the skin barrier. The peptide’s affinity for ATP1B1 leads to increased expression of the protein, which helps maintain cellular function and structure. Over time, internalization of the peptide through endocytosis results in a decline in ATP1B1 levels, affecting the epidermal layer’s architecture .
Similar Compounds:
Transdermal Peptide Disulfide: Another peptide that enhances transdermal delivery.
Other Peptide Enhancers: Peptides like cell-penetrating peptides (CPPs) that facilitate the delivery of macromolecules across biological membranes
Uniqueness: TD 1 (peptide) (TFA) is unique due to its specific binding to ATP1B1 and its ability to enhance the transdermal delivery of macromolecules. Unlike other peptides, TD 1 (peptide) (TFA) has been shown to create transient openings in the skin barrier, making it particularly effective for transdermal drug delivery .
Propiedades
Fórmula molecular |
C42H65F3N14O18S2 |
|---|---|
Peso molecular |
1175.2 g/mol |
Nombre IUPAC |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1 |
Clave InChI |
OMSNUEWZHMHCHK-LWKPFZSSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



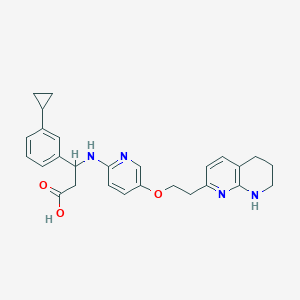
![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
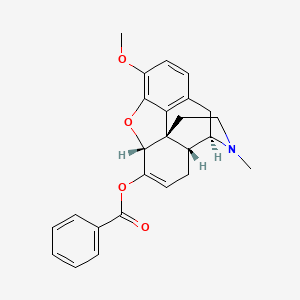
![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)
![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)
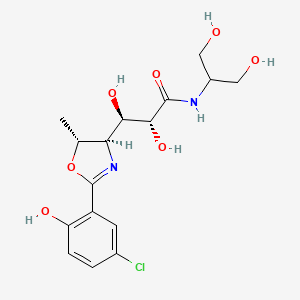
![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)
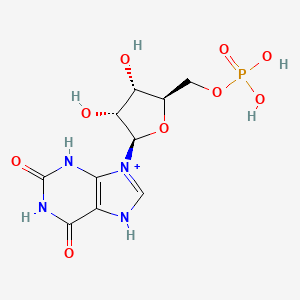
![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B10817691.png)
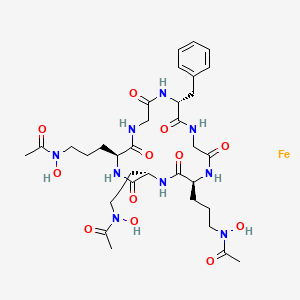
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10817700.png)
![3-[2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)-2,3-dihydroxypropanamide](/img/structure/B10817701.png)